Cas no 77168-31-1 (4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine)

4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a 2-pyridinyl moiety at the 2-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The chloro group enhances reactivity for further functionalization, while the pyridinyl substituent contributes to coordination properties, making it useful in metal-catalyzed reactions. Its well-defined molecular architecture ensures consistent performance in cross-coupling and nucleophilic substitution reactions, supporting applications in medicinal chemistry and material science. High purity and stability further underscore its utility in research and industrial settings.
4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine structure
77168-31-1 structure
Product Name:4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine
CAS No:77168-31-1
MF:C10H8ClN3
MW:205.643620491028
MDL:MFCD00662786
CID:573601
PubChem ID:2763395
Update Time:2025-06-11

4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
    • 4-CHLORO-2-(2-PYRIDYL)-6-METHYL PYRIMIDINE
    • 4-chloro-6-methyl-2-(2-pyridinyl)Pyrimidine
    • 4-chloro-6-methyl-2-pyridin-2-ylpyrimidine
    • Pyrimidine,4-chloro-6-methyl-2-(2-pyridinyl)-
    • chloromethylpyridinylpyrimidine
    • 6-Chloro-4-methyl-2-(2-pyridinyl)pyrimidine
    • 77168-31-1
    • A865335
    • CS-0455574
    • CDA16831
    • MFCD00662786
    • 11R-1482
    • AKOS005069625
    • 4-chloro-6-methyl-2-(2-pyridinyl)pyrimidine, AldrichCPR
    • 4-chloro-6-methyl -2-(2-pyridinyl)pyrimidine
    • DTXSID40376933
    • EN300-69535
    • Z431782672
    • QXTIZJZQBKJJCB-UHFFFAOYSA-N
    • AMY32869
    • FT-0680027
    • SCHEMBL5480168
    • 6-chloro-4-methyl-2-(pyridin-2-yl)pyrimidine
    • J-515112
    • G32050
    • 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine
    • MDL: MFCD00662786
    • Inchi: 1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3
    • InChI Key: QXTIZJZQBKJJCB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C(C2C=CC=CN=2)N=1

Computed Properties

  • Exact Mass: 205.04100
  • Monoisotopic Mass: 205.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.264
  • Melting Point: 75-76°C
  • Boiling Point: 250.3°C at 760 mmHg
  • Flash Point: 129.4°C
  • Refractive Index: 1.589
  • PSA: 38.67000
  • LogP: 2.50040

4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine Security Information

  • Hazard Category Code: 20/21/22-36/37/38-22
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Safety Term:26-36/37/39
  • Risk Phrases:R20/21/22; R36/37/38

4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:77168-31-1)4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine
Order Number:A865335
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:53
Price ($):172.0
Email:sales@amadischem.com

Additional information on 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine

Introduction to 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine (CAS No. 77168-31-1)

4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine, identified by its CAS number 77168-31-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule belongs to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a chlorine substituent at the 4-position and a methyl group at the 6-position, along with a 2-pyridinyl moiety at the 2-position, imparts unique reactivity and functional properties that make it a valuable intermediate in synthetic chemistry.

The compound’s structure is highly versatile, enabling its use in the development of various biologically active molecules. Its pyrimidine core is a common scaffold in medicinal chemistry, frequently employed in the synthesis of drugs targeting diverse therapeutic areas. The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution reactions, facilitating further functionalization, while the methyl group at the 6-position influences electronic distribution and steric hindrance. The 2-pyridinyl group introduces additional complexity, enhancing interactions with biological targets such as enzymes and receptors.

In recent years, 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine has garnered attention in academic and industrial research due to its role in developing novel pharmaceuticals. One notable application lies in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases, which are critical in cancer therapy. The pyrimidine ring’s ability to mimic adenine or guanine allows for selective binding to ATP-binding pockets in these enzymes, disrupting signaling pathways involved in cell proliferation and survival.

Recent studies have highlighted its utility in constructing small-molecule inhibitors for inflammatory diseases. Researchers have leveraged its scaffold to design compounds that modulate Janus kinases (JAKs), which play a pivotal role in inflammatory responses. By optimizing the substitution pattern on the pyrimidine ring, scientists have developed molecules with improved selectivity and reduced side effects compared to earlier-generation drugs. This underscores the importance of 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine as a building block in drug discovery.

The agrochemical sector has also explored this compound’s potential. Its structural features make it suitable for designing herbicides and fungicides that target specific enzymatic pathways in plants. For instance, derivatives of 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine have been investigated for their ability to inhibit acetolactate synthase (ALS), an enzyme essential for plant amino acid biosynthesis. Such inhibitors can effectively control weed growth while maintaining crop safety.

Synthetic methodologies involving 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine have seen significant advancements. Modern synthetic routes often employ transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups at the 2-position with high efficiency. Additionally, palladium-catalyzed methylation strategies have been utilized to incorporate the methyl group at the 6-position, ensuring regioselectivity and minimizing byproduct formation.

The compound’s solubility profile and stability under various conditions have been thoroughly examined to optimize its applications. Solvent systems such as dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) are commonly used for dissolution and reaction medium selection. Furthermore, storage conditions have been standardized to prevent degradation, ensuring consistent quality for research and industrial purposes.

In terms of biological activity, derivatives of 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine have demonstrated promise in preclinical studies. For example, modifications at the 5-position or introduction of additional heterocycles have led to compounds with enhanced binding affinity to protein targets. These modifications are guided by computational modeling and structure-based drug design approaches, leveraging knowledge from high-throughput screening (HTS) data.

The environmental impact of using 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine as an intermediate has also been assessed. Efforts focus on developing greener synthetic routes that minimize waste generation and hazardous byproducts. Biocatalytic methods and flow chemistry techniques are being explored as sustainable alternatives to traditional batch processing.

Future directions in research may include exploring its role in antiviral drug development. The pyrimidine scaffold is known for its ability to mimic nucleobases, making it a candidate for inhibiting viral polymerases that rely on RNA or DNA synthesis. By further modifying its structure, scientists aim to discover novel antiviral agents with broad-spectrum activity.

In conclusion, 4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine (CAS No. 77168-31-1) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse functionalization strategies, making it indispensable in drug discovery pipelines. As research continues to uncover new therapeutic targets and sustainable synthetic methods, this compound will undoubtedly remain a cornerstone in modern chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:77168-31-1)4-Chloro-6-methyl-2-(2-pyridinyl)pyrimidine
A865335
Purity:99%
Quantity:1g
Price ($):172.0
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